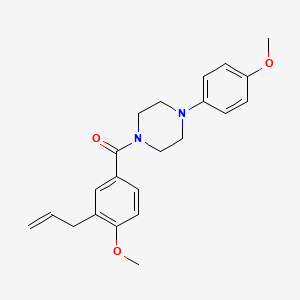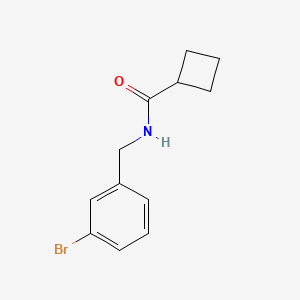
1-(3-allyl-4-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-allyl-4-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas of study. This compound is also known as PAPP and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 1-(3-allyl-4-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine is not fully understood. However, it has been suggested that it acts by modulating the activity of certain neurotransmitters such as serotonin and dopamine in the brain.
Biochemical and Physiological Effects:
1-(3-allyl-4-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines in the brain and reduce the activity of certain enzymes that are involved in the inflammatory response. It has also been found to increase the levels of certain neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-allyl-4-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine in lab experiments include its potential applications in various areas of scientific research. It is also relatively easy to synthesize and purify. However, its limitations include the fact that its mechanism of action is not fully understood, and its effects may vary depending on the dosage and administration method used.
Orientations Futures
There are several future directions for the study of 1-(3-allyl-4-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine. One area of interest is its potential use in the treatment of neurological disorders such as depression, anxiety, and epilepsy. Another area of interest is its potential use as an anti-inflammatory and analgesic agent. Further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy for human use.
In conclusion, 1-(3-allyl-4-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas of study. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and to determine its safety and efficacy for human use.
Méthodes De Synthèse
1-(3-allyl-4-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine can be synthesized using various methods. One of the most common methods involves the reaction of 4-(4-methoxyphenyl)piperazine with 3-allyl-4-methoxybenzoyl chloride in the presence of a base. The resulting compound is then purified using different techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1-(3-allyl-4-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine has been studied for its potential applications in various areas of scientific research. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of depression, anxiety, and other neurological disorders.
Propriétés
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(4-methoxy-3-prop-2-enylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-5-17-16-18(6-11-21(17)27-3)22(25)24-14-12-23(13-15-24)19-7-9-20(26-2)10-8-19/h4,6-11,16H,1,5,12-15H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAOISWEADEBRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methoxyphenyl)piperazin-1-yl][4-methoxy-3-(prop-2-en-1-yl)phenyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4879014.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B4879022.png)
![N'-[(3,5-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B4879024.png)
![N-1,3-benzodioxol-5-yl-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4879038.png)
![4-({[3-(dimethylamino)propyl]amino}methylene)-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4879041.png)
![2-[(3,4-dichlorobenzyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone](/img/structure/B4879042.png)
![3-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4879050.png)
![N-(2,3-dimethylphenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4879055.png)
![2-[(N-allylglycyl)amino]-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4879062.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide](/img/structure/B4879070.png)
![4-(difluoromethyl)-6-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4879077.png)
![[3-amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B4879100.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromo-2-thienyl)methyl]piperazine](/img/structure/B4879105.png)